(2-Nitroethyl)cyclobutane
Overview
Description
(2-Nitroethyl)cyclobutane is an organic compound with the molecular formula C6H11NO2 It consists of a cyclobutane ring substituted with a nitroethyl group at the second position
Scientific Research Applications
(2-Nitroethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane derivatives, including (2-Nitroethyl)cyclobutane, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes under specific conditions to form a cyclobutane ring. For this compound, the synthesis typically involves the cycloaddition of an appropriate nitroalkene with an alkene under UV light or in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale [2 + 2] cycloaddition reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Nitroethyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Aminoethylcyclobutane.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (2-Nitroethyl)cyclobutane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
(2-Nitroethyl)cyclopropane: A similar compound with a three-membered ring instead of a four-membered ring.
(2-Nitroethyl)cyclopentane: A similar compound with a five-membered ring.
Uniqueness
(2-Nitroethyl)cyclobutane is unique due to its specific ring size and the presence of the nitroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-nitroethylcyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWARFNMZHLVGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648410 | |
Record name | (2-Nitroethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036931-21-1 | |
Record name | (2-Nitroethyl)cyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036931-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Nitroethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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